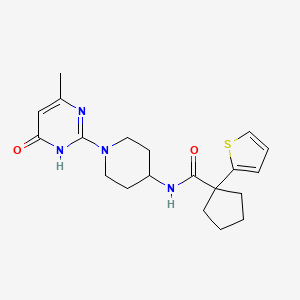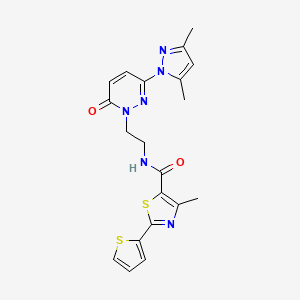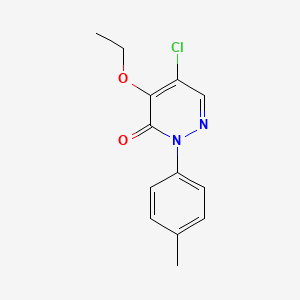
2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants such as Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been extensively studied for its biochemical and physiological effects and has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
Harmine exerts its therapeutic effects through various mechanisms of action. Harmine has been found to inhibit the activity of various enzymes such as monoamine oxidase A (MAO-A) and cyclin-dependent kinase 5 (CDK5), which are involved in various diseases. Harmine has also been found to activate the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Additionally, 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium has been shown to inhibit the activity of glycogen synthase kinase 3 (GSK-3), which is involved in various diseases such as Alzheimer's disease.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects. Harmine has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and noradrenaline in the brain. Harmine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Harmine has several advantages and limitations for lab experiments. The advantages include its ability to cross the blood-brain barrier, its relatively low toxicity, and its availability. The limitations include its low solubility in water, its instability in acidic conditions, and its potential to interfere with various enzymes and assays.
Orientations Futures
There are several future directions for the study of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium. One direction is to further investigate the potential therapeutic applications of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. Another direction is to develop more efficient and cost-effective methods for the synthesis of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium. Additionally, there is a need for more studies to investigate the safety and toxicity of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium in humans.
Méthodes De Synthèse
Harmine can be synthesized through various methods, including the extraction from plants, chemical synthesis, and microbial synthesis. The extraction method involves the isolation of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium from the plant material using solvents such as ethanol or methanol. The chemical synthesis method involves the reaction of harmaline with various reagents to produce 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium. The microbial synthesis method involves the use of microorganisms such as fungi or bacteria to produce 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium.
Applications De Recherche Scientifique
Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and depression. Harmine has been shown to have anti-cancer properties by inducing apoptosis and inhibiting tumor growth. In Alzheimer's disease, 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium has been found to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease. In Parkinson's disease, 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. In depression, 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium has been found to have antidepressant properties by increasing the levels of serotonin in the brain.
Propriétés
IUPAC Name |
2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,8H,6-7H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCCJRNDIITWML-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(CC1)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2701711.png)
![Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2701713.png)
![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2701714.png)
![3-(4-bromobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701715.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2701716.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B2701720.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2701722.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2701724.png)

![3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane](/img/structure/B2701727.png)


